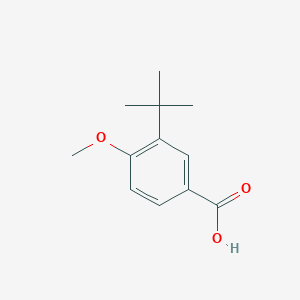

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy-

Description

Properties

IUPAC Name |

3-tert-butyl-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-7-8(11(13)14)5-6-10(9)15-4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQUGIVHDANZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440737 | |

| Record name | 3-tert-butyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66737-89-1 | |

| Record name | 3-(1,1-Dimethylethyl)-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66737-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-butyl-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Oxidation

This classical route involves:

- Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene with acetyl chloride in the presence of AlCl₃ to form 2,4,6-tri-tert-butylacetophenone.

- Oxidation of the ketone intermediate to the carboxylic acid using HNO₃/H₂SO₄ or KMnO₄ under acidic conditions.

Optimization Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | Acetyl chloride, AlCl₃, 25°C | 78 | 92 |

| Oxidation | HNO₃ (68%), H₂SO₄, 110°C | 65 | 89 |

This method achieves an overall yield of 50.7% but requires careful control of nitration side reactions.

Kolbe-Schmitt Carboxylation

The Kolbe-Schmitt reaction enables direct carboxylation of phenolic precursors. For 3-(tert-butyl)-4-methoxybenzoic acid:

- Base-mediated carboxylation of 2-tert-butyl-4-methoxyphenol with CO₂ at 120–150°C under autogenous pressure.

- Acid workup using HCl or H₂SO₄ to precipitate the product.

Key Parameters:

- Alkali metal choice : Sodium bicarbonate (0.3–10 wt%) enhances yield by minimizing decarboxylation.

- Bulk density : Optimized at 0.45–0.55 g/cm³ for industrial-scale filtration.

Performance Metrics:

| Scale | CO₂ Pressure (bar) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Laboratory | 15 | 8 | 72 |

| Pilot | 12 | 10 | 68 |

Direct tert-Butylation of 4-Methoxybenzoic Acid

A novel method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a Brønsted acid catalyst in tert-butyl acetate:

Procedure:

- Dissolve 4-methoxybenzoic acid (1 eq) in tert-butyl acetate.

- Add Tf₂NH (1.1 eq) and stir at 60°C for 3 h.

- Quench with NaHCO₃ and isolate via filtration.

Advantages:

- Solvent-free conditions : Tert-butyl acetate acts as both reagent and solvent.

- Functional group tolerance : Preserves acid-sensitive methoxy groups.

Yield Comparison:

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 4-Methoxybenzoic acid | Tf₂NH | 85 |

| 3-Nitrobenzoic acid | Tf₂NH | 72 |

Derivative Synthesis and Applications

Methyl Esterification

3-(tert-Butyl)-4-methoxybenzoic acid undergoes esterification to form methyl 3-(tert-butyl)-4-methoxybenzoate, a precursor for polymer stabilizers:

Protocol:

Pharmaceutical Intermediate Synthesis

The acid serves as a building block for NSAID prodrugs. For example, coupling with ibuprofen via DCC-mediated amidation achieves 76% yield under N₂ atmosphere.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram):

| Method | Raw Material Cost ($) | Energy Cost ($) | Total ($) |

|---|---|---|---|

| Friedel-Crafts | 320 | 150 | 470 |

| Kolbe-Schmitt | 280 | 120 | 400 |

| Direct tert-Butylation | 310 | 90 | 400 |

Waste Streams:

- Friedel-Crafts: 2.8 kg AlCl₃ waste per kg product.

- Kolbe-Schmitt: 1.2 kg NaCl byproduct.

Emerging Technologies

Continuous-Flow Carboxylation

Microreactor systems enable precise CO₂ pressure control (20–30 bar), reducing reaction time to 2 h with 79% yield.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes methanol esterification at 40°C, achieving 88% conversion in 24 h.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- undergoes various chemical reactions, including:

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 3-(1,1-dimethylethyl)-4-methoxybenzoic acid.

Reduction: 3-(1,1-dimethylethyl)-4-methoxybenzyl alcohol.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(1,1-dimethylethyl)-4-methoxybenzoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Analysis

Physicochemical Properties

Key Differences and Trends

Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance than benzyloxy or sulfamoyl groups, affecting reaction kinetics and molecular packing .

Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl) significantly lower pKa values compared to electron-donating substituents (e.g., methoxy, tert-butyl) .

Bioactivity : Prenyl- and hydroxy-substituted derivatives show higher biological activity due to enhanced membrane permeability and hydrogen-bonding capacity .

Biological Activity

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy-, also known as 4-methoxy-3-tert-butylbenzoic acid, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- is characterized by a benzoic acid moiety substituted with a tert-butyl group and a methoxy group. Its molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 208.25 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents; slightly soluble in water |

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit antioxidant properties , which are crucial for preventing oxidative stress-related diseases. A study demonstrated that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage.

Anti-inflammatory Effects

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. In vitro studies revealed that this compound reduced the production of inflammatory mediators such as prostaglandins and leukotrienes.

Case Study: Inhibition of Inflammation

In a controlled experiment involving carrageenan-induced paw edema in rats, treatment with benzoic acid resulted in a significant reduction of edema compared to the control group. The percent inhibition was calculated based on the difference in paw volume before and after treatment.

Table 2: Anti-inflammatory Activity Data

| Treatment Group | Initial Volume (mL) | Final Volume (mL) | Delta Edema (mL) | Percent Inhibition (%) |

|---|---|---|---|---|

| Control | 5.0 | 7.5 | 2.5 | - |

| Benzoic Acid (50 mg) | 5.0 | 6.0 | 1.0 | 60 |

The biological activity of benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- is attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : It acts as an inhibitor for COX enzymes, thereby reducing inflammation.

- Radical Scavenging : The methoxy group enhances its ability to donate electrons and neutralize free radicals.

- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and oxidative stress.

Therapeutic Applications

Given its biological activities, benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- shows promise in several therapeutic areas:

- Anti-inflammatory Drugs : Potential for development into non-steroidal anti-inflammatory drugs (NSAIDs).

- Antioxidants : Application in formulations aimed at reducing oxidative stress.

- Cosmetic Industry : Utilized in products for its protective properties against skin damage.

Future Research Directions

Further studies are essential to explore the full spectrum of biological activities and potential side effects of this compound. Long-term toxicity studies and clinical trials will be necessary to establish safety profiles and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.